1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine
Description
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-(2-methylsulfanylethyl)indol-7-amine |
InChI |
InChI=1S/C11H14N2S/c1-14-8-7-13-6-5-9-3-2-4-10(12)11(9)13/h2-6H,7-8,12H2,1H3 |
InChI Key |
UXKKBOAPHKXTCX-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1C=CC2=C1C(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Fischer Indole Route
| Step | Reagents & Conditions | Description | Yield & Notes | |
|---|---|---|---|---|
| 1 | Phenylhydrazine derivatives + ketones (e.g., phenylhydrazine + isovaleraldehyde) | Fischer indole synthesis to generate indole core | Typically 50-70% yield; regioselectivity at 3-position | |
| 2 | Nitration at the 7-position | Electrophilic aromatic substitution using HNO₃/H₂SO₄ | Controlled nitration to avoid poly-nitration | |
| 3 | Reduction of nitro group | Catalytic hydrogenation (e.g., Pd/C) | Converts nitro to amino group at 7-position | |
| 4 | Side chain introduction | Alkylation with 2-(methylsulfanyl)ethyl halide (e.g., 2-(methylsulfanyl)ethyl bromide) | Nucleophilic substitution at the amino group or via electrophilic aromatic substitution | Moderate to high yield, depending on conditions |
- Well-established, scalable route
- High regioselectivity for 7-position amino substitution
- Multiple steps with potential for side reactions, especially during nitration and alkylation
Cross-Coupling Approaches (Palladium-Catalyzed)
- Synthesize a 7-haloindole (e.g., 7-bromoindole) via halogenation of indole or its derivatives.
- Use Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) to attach the amino group directly at the 7-position.
- Subsequently, introduce the methylsulfanylethyl side chain via nucleophilic substitution or cross-coupling with suitable precursors.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Halogenation (e.g., NBS, NCS) | Selective halogenation at 7-position | Moderate yield, regioselectivity critical |
| 2 | Pd-catalyzed amination | Using amines or ammonia sources | High efficiency, yields >70% |
| 3 | Alkylation with 2-(methylsulfanyl)ethyl halide | Nucleophilic substitution on amino group | Yields vary, optimized with base and solvent |
- High regioselectivity
- Compatibility with various functional groups
- Requires pre-halogenation step
- Catalyst sensitivity and cost considerations
Direct Functionalization via C-H Activation
Emerging methods utilize C-H activation to directly functionalize the 7-position:
- Use of directing groups and transition-metal catalysts (e.g., Pd, Ru) to selectively activate the 7-position.
- Subsequent coupling with 2-(methylsulfanyl)ethyl derivatives.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Transition metal catalyst + directing group | Selective activation at 7-position | Variable yields, often moderate |
| 2 | Coupling with 2-(methylsulfanyl)ethyl derivatives | Formation of the side chain | Requires optimization |
- One-pot approach potential
- Reduced number of steps
- Still under development; limited scalability
Notes on Reaction Conditions and Optimization
- Solvent choice: Acetonitrile, DMF, or DMSO are common solvents for cross-coupling and C-H activation.
- Temperature: Reactions often proceed at reflux temperatures (80-120°C) for optimal yields.
- Catalysts: Palladium-based catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) are standard.
- Bases: K₂CO₃, NaHCO₃, or Cs₂CO₃ facilitate nucleophilic substitutions.
- Purification: Column chromatography, recrystallization, or preparative HPLC ensures high purity.
Data Tables Summarizing Key Parameters
| Method | Starting Material | Key Reagents | Typical Yield | Scalability | Comments |
|---|---|---|---|---|---|
| Fischer Indole | Phenylhydrazine + ketones | Acidic, heat | 50-70% | High | Classic route, regioselective |
| Cross-Coupling | Halogenated indole | Amine or nucleophile + Pd catalyst | 70-85% | Moderate | High regioselectivity |
| C-H Activation | Indole with directing groups | Transition metal catalyst | 40-60% | Limited | Innovative, still evolving |
Research Perspectives and Variations
- Alternative side chains: Using different halogenated precursors or nucleophiles can diversify the substitution pattern.
- Green chemistry approaches: Transition-metal-free methods and microwave-assisted reactions are under investigation.
- Biological considerations: Protecting groups may be employed to prevent undesired reactions during multi-step syntheses.
Chemical Reactions Analysis
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
-
Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA), or ozone (O₃).
-
Products :
-
Sulfoxide:
-
Sulfone:
-
-
Conditions : Mild oxidation (e.g., H₂O₂ in acetic acid) favors sulfoxide formation, while stronger oxidants yield sulfones.
Indole Ring Reduction
The indole moiety can be hydrogenated to form indoline derivatives.
-
Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
-
Conditions : High-pressure H₂ (50–100 psi) in ethanol or THF.
Methylsulfanyl Group Reduction
The -SMe group is reduced to -SH (thiol) or removed entirely.
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium in liquid ammonia.
Nucleophilic Substitution at the Amine Group
The primary amine at position 7 participates in nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Example:
-
-
Alkylation : Forms secondary or tertiary amines with alkyl halides (e.g., methyl iodide).
Electrophilic Aromatic Substitution
The indole ring undergoes substitutions at positions 2, 4, or 6 due to electron-rich nature :
| Reaction Type | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4 | 4-Nitroindole derivative |
| Sulfonation | H₂SO₄/SO₃ | 6 | 6-Sulfoindole derivative |
| Halogenation | Cl₂ or Br₂ (Fe catalyst) | 2 | 2-Haloindole derivative |
Michael Addition and Cyclization
The ethyl side chain facilitates conjugate additions. For example:
-
Substrate : α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) .
-
Product : Cyclized pyrans or pyridines via intramolecular reactions .
-
Example pathway:
-
Condensation Reactions
The amine group reacts with aldehydes or ketones to form Schiff bases :
-
Reagents : Benzaldehyde, p-toluenesulfonic acid (p-TSA).
-
Mechanism :
Interaction with Biological Targets
Though not a direct chemical reaction, the compound modulates enzyme/receptor activity:
-
Targets : Cytochrome P450 enzymes, serotonin receptors.
-
Binding Affinity : Structural analogs show EC₅₀ values in the nanomolar range for RXFP3 receptors .
Stability and Degradation
-
Oxidative Degradation : The amine group undergoes deformylation in air, forming 3-unsubstituted indole derivatives .
-
pH Sensitivity : Unstable in strong acids/bases due to protonation/deprotonation of the indole nitrogen.
Oxidation Reaction Yields
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 72 | |
| mCPBA | Sulfone | 88 |
Electrophilic Substitution Regioselectivity
| Position | Reactivity (Relative) | Dominant Product |
|---|---|---|
| 2 | High | 2-Bromoindole |
| 4 | Moderate | 4-Nitroindole |
| 6 | Low | 6-Sulfoindole |
Scientific Research Applications
1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine is a chemical compound featuring a unique indole structure with a methylsulfanyl group attached to an ethyl chain. Its molecular formula is , and it has a molecular weight of 206.31 g/mol . This compound is noted for its potential biological activities and applications in medicinal chemistry.
Applications in Drug Development
The unique properties of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine make it suitable for various applications, particularly in drug development. Research indicates that compounds similar to it exhibit significant biological activities, especially in antimicrobial and anticancer domains. Indole derivatives are known to interact with various biological targets, influencing pathways related to cell signaling, apoptosis, and metabolism.
Antimicrobial Activity
Specific studies have shown that 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine has activity against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential therapeutic applications.
A study evaluating synthesized compounds for antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis reported antibacterial compounds with activity against both S. aureus and MRSA (methicillin-resistant S. aureus) . Indolylquinazolinone inhibited the growth of S. aureus ATCC 25923, a standard reference strain, with a MIC (minimum inhibitory concentration) of 3.90 μg/mL . Its MIC against the reference strain S. aureus ATCC 43300 (MRSA) was even lower, not exceeding 1 μg/mL, showing promise against widespread MRSA .
Anticancer Potential
The potential of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine as an antimicrobial agent and its unique structural features position it as a promising candidate for further research in pharmaceuticals targeting resistant bacterial strains or cancer cells.
Interaction with Biological Targets
Interaction studies have shown that 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine may bind to specific enzymes and receptors, modulating their activity. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Research into its binding affinities and effects on cellular pathways is ongoing, emphasizing the need for detailed pharmacological studies.
Structural Activity and Synthesis
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Position 1 Substituent | Position 7 Substituent | Key Properties |
|---|---|---|---|---|
| 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine | Indole | SCH₃-ethyl | NH₂ | High lipophilicity, polarizable sulfur |
| 1-(2-Methoxyethyl)-1H-indol-7-amine | Indole | OCH₃-ethyl | NH₂ | Enhanced H-bonding, lower logP |
| N-Methyl-(1-Methyl-1H-indol-7-yl)methylamine | Indole | CH₃ | CH₂NHCH₃ | Reduced basicity, steric hindrance |
| 1-Methyl-1H-indol-6-amine | Indole | CH₃ | NH₂ (position 6) | Altered electron density |
| Cangrelor | Adenosine | SCH₃-ethyl (in side chain) | - | Antiplatelet activity, metabolic stability |
Research Findings and Implications
- Synthetic Routes : The target compound can be synthesized via [4+2] cyclocondensation using methylsulfanyl-containing reagents, as demonstrated for related heterocycles .
- Physicochemical Properties : The SCH₃ group increases logP by ~0.5–1.0 compared to OCH₃ analogs, as inferred from similar indole derivatives .
Biological Activity
The compound 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine belongs to a class of compounds known for their structural diversity and biological significance. The presence of the methylsulfanyl group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Activity
Research indicates that indole derivatives, including 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine, exhibit significant anticancer properties. Various studies have reported on the mechanisms through which these compounds exert their effects:
- Caspase Activation : Indole derivatives have been shown to induce apoptosis in cancer cells by activating caspases, which are critical enzymes in the apoptotic pathway. For instance, a related study demonstrated that specific indole compounds could significantly increase caspase-3 production in colorectal cancer cells (HCT116), suggesting a similar potential for 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine to induce apoptosis through caspase activation .
- Cell Cycle Arrest : Compounds within this class can cause cell cycle arrest at various phases. For example, studies have shown that certain indole derivatives lead to G1/S phase arrest in cancer cells, which may be relevant for 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine as well .
Table: Summary of Anticancer Effects
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-documented, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial growth may be attributed to its interference with bacterial cell wall synthesis or function:
- Minimum Inhibitory Concentration (MIC) : Research has shown that related indole compounds exhibit low MIC values against various pathogens, indicating their potential as effective antimicrobial agents. For example, certain indole derivatives have demonstrated MIC values as low as 0.98 μg/mL against MRSA .
Table: Antimicrobial Efficacy
| Pathogen | Compound | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Indole derivative | 3.90 |
| Methicillin-resistant S. aureus | Indole derivative | < 1 |
| Mycobacterium tuberculosis | Indole derivative | 0.98 |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of indole derivatives in preclinical settings:
- Caspase Activation in Cancer Cells : A study focused on the induction of apoptosis in HCT116 cells through increased caspase production when treated with indole derivatives. The findings suggested that these compounds could serve as potent chemotherapeutic agents .
- Microtubule Destabilization : Another investigation revealed that specific indole compounds could destabilize microtubules in breast cancer cells (MDA-MB-231), leading to enhanced apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Activity Against Resistant Strains : A study reported significant antimicrobial activity against MRSA and other pathogens, further supporting the potential clinical applications of indole derivatives in treating infections caused by resistant bacteria .
Q & A
Q. What are the recommended synthetic routes for 1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclocondensation. For example:
Starting Materials : 7-aminoindole derivatives and 2-(methylsulfanyl)ethyl halides.
Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate alkylation.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios to minimize byproducts. Similar methodologies are validated in cyclocondensation reactions for indole derivatives .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and methylsulfanyl group integration.
- X-ray Crystallography : For unambiguous confirmation of the 3D structure (using SHELX software for refinement) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight.
Cross-referencing computational models (e.g., DFT via ADF software) with experimental data enhances accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous indole derivatives:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation (observed in structurally similar amines) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties and reactivity of the methylsulfanyl group?
- Methodological Answer : Employ density functional theory (DFT) using software like ADF:
Charge Distribution : Calculate Mulliken charges to identify nucleophilic/electrophilic sites.
Reactivity Predictions : Simulate interactions with electrophiles (e.g., alkylating agents) to guide synthetic modifications.
Solvent Effects : Include COSMO solvation models to mimic reaction environments .
Studies on sulfur-containing analogs demonstrate how methylsulfanyl groups influence redox behavior .
Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?
- Methodological Answer :
- Paramagnetic Corrections : Apply advanced NMR shift calculations (e.g., including spin-orbit coupling in ADF).
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility.
- Cross-Validation : Compare with X-ray crystallographic data to assess structural deviations .
Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., antimicrobial receptors)?
- Methodological Answer :
- Target Selection : Prioritize receptors with sulfur-binding pockets (e.g., cysteine proteases or metalloenzymes).
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to screen binding affinities.
- Validation : Correlate docking scores (e.g., −7.0 kcal/mol) with in vitro assays (MIC tests for antimicrobial activity) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Derivative Synthesis : Modify the methylsulfanyl chain length or indole substituents (e.g., halogenation at position 5).
- Biological Assays : Test against panels of bacterial/fungal strains (e.g., S. aureus, C. albicans) with dose-response curves.
- Data Analysis : Use multivariate statistics (e.g., PCA) to link structural features to activity trends. Analogous SAR frameworks are detailed for sulfur-containing amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
